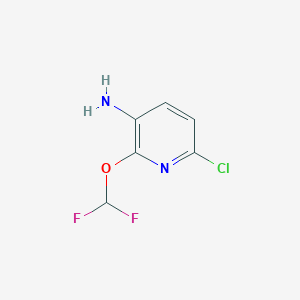
6-Chloro-2-(difluoromethoxy)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(difluoromethoxy)pyridin-3-amine is an organic compound with the molecular formula C6H5ClF2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the difluoromethoxy group can be introduced using difluoromethyl ethers under controlled conditions .
Industrial Production Methods
Industrial production of 6-Chloro-2-(difluoromethoxy)pyridin-3-amine may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
6-Chloro-2-(difluoromethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学研究应用
6-Chloro-2-(difluoromethoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 6-Chloro-2-(difluoromethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The chloro group can also influence the compound’s reactivity and binding affinity to enzymes or receptors .
相似化合物的比较
Similar Compounds
6-Chloro-2-pyridinamine: Similar structure but lacks the difluoromethoxy group.
2-Chloro-6-(difluoromethoxy)pyridine: Similar but with different substitution pattern.
6-(Difluoromethoxy)pyridin-2-amine: Similar but with the amino group at a different position.
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity compared to similar compounds .
属性
分子式 |
C6H5ClF2N2O |
|---|---|
分子量 |
194.56 g/mol |
IUPAC 名称 |
6-chloro-2-(difluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H5ClF2N2O/c7-4-2-1-3(10)5(11-4)12-6(8)9/h1-2,6H,10H2 |
InChI 键 |
WECVHXQPGKCNDP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1N)OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















